molecular formula C18H19N3O2 B454434 4-(cyclopentyloxy)-N'-[(E)-pyridin-2-ylmethylidene]benzohydrazide

4-(cyclopentyloxy)-N'-[(E)-pyridin-2-ylmethylidene]benzohydrazide

Cat. No.: B454434
M. Wt: 309.4g/mol
InChI Key: RCLLUEYANFPMSM-DEDYPNTBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(cyclopentyloxy)-N’-[(E)-pyridin-2-ylmethylidene]benzohydrazide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a benzohydrazide core with a cyclopentyloxy group and a pyridin-2-ylmethylidene moiety, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(cyclopentyloxy)-N’-[(E)-pyridin-2-ylmethylidene]benzohydrazide typically involves the reaction of 4-(cyclopentyloxy)benzohydrazide with pyridine-2-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, like acetic acid, to facilitate the condensation reaction.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-(cyclopentyloxy)-N’-[(E)-pyridin-2-ylmethylidene]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzohydrazides.

Scientific Research Applications

4-(cyclopentyloxy)-N’-[(E)-pyridin-2-ylmethylidene]benzohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(cyclopentyloxy)-N’-[(E)-pyridin-2-ylmethylidene]benzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-(cyclopentyloxy)benzohydrazide
  • Pyridin-2-ylmethylidene derivatives
  • Benzohydrazide analogs

Uniqueness

4-(cyclopentyloxy)-N’-[(E)-pyridin-2-ylmethylidene]benzohydrazide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C18H19N3O2

Molecular Weight

309.4g/mol

IUPAC Name

4-cyclopentyloxy-N-[(E)-pyridin-2-ylmethylideneamino]benzamide

InChI

InChI=1S/C18H19N3O2/c22-18(21-20-13-15-5-3-4-12-19-15)14-8-10-17(11-9-14)23-16-6-1-2-7-16/h3-5,8-13,16H,1-2,6-7H2,(H,21,22)/b20-13+

InChI Key

RCLLUEYANFPMSM-DEDYPNTBSA-N

SMILES

C1CCC(C1)OC2=CC=C(C=C2)C(=O)NN=CC3=CC=CC=N3

Isomeric SMILES

C1CCC(C1)OC2=CC=C(C=C2)C(=O)N/N=C/C3=CC=CC=N3

Canonical SMILES

C1CCC(C1)OC2=CC=C(C=C2)C(=O)NN=CC3=CC=CC=N3

Origin of Product

United States

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